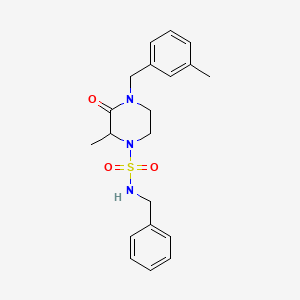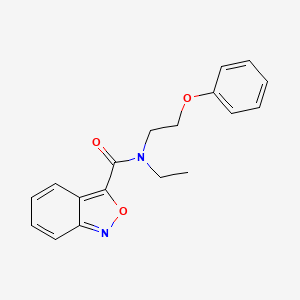![molecular formula C19H21NO2 B5335052 1-phenyl-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5335052.png)
1-phenyl-3-[(4-propoxyphenyl)amino]-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-3-[(4-propoxyphenyl)amino]-2-buten-1-one, also known as PPA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. PPA is a yellow crystalline powder that belongs to the class of chalcones. It has a molecular formula of C20H21NO2 and a molecular weight of 307.39 g/mol.
Mecanismo De Acción
The mechanism of action of 1-phenyl-3-[(4-propoxyphenyl)amino]-2-buten-1-one is not fully understood, but it is believed to be related to its ability to interact with cellular signaling pathways. This compound has been shown to inhibit the activity of several enzymes involved in the growth and proliferation of cancer cells, including topoisomerase II and protein kinase C. Moreover, this compound has been reported to activate the Nrf2/ARE pathway, which plays a critical role in protecting cells against oxidative stress.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, in various animal models. Furthermore, this compound has been reported to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-phenyl-3-[(4-propoxyphenyl)amino]-2-buten-1-one has several advantages for lab experiments, including its relatively low cost, ease of synthesis, and stability. However, this compound has some limitations, such as its low solubility in water and limited bioavailability. Furthermore, this compound has been reported to exhibit some toxicity at high doses, which should be taken into consideration when designing experiments.
Direcciones Futuras
1-phenyl-3-[(4-propoxyphenyl)amino]-2-buten-1-one has shown promising results in various scientific research fields, and there is a need for further investigation to fully understand its potential applications. Some future directions for this compound research include:
1. Investigating the potential of this compound as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders.
2. Developing novel drug delivery systems based on this compound complexes with metal ions.
3. Studying the molecular mechanisms underlying the biological activities of this compound.
4. Investigating the potential of this compound as a dietary supplement or functional food ingredient.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been shown to exhibit antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, and has potential as a therapeutic agent for various diseases. Further investigation is needed to fully understand the potential of this compound and to develop novel applications based on its properties.
Métodos De Síntesis
1-phenyl-3-[(4-propoxyphenyl)amino]-2-buten-1-one can be synthesized through the Claisen-Schmidt condensation reaction between 4-propoxybenzaldehyde and acetophenone in the presence of a base catalyst. The reaction is carried out in ethanol at room temperature for several hours, followed by the addition of acid to obtain the final product. The purity of this compound can be increased through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-phenyl-3-[(4-propoxyphenyl)amino]-2-buten-1-one has been extensively studied for its potential biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving oxidative stress in various animal models. Furthermore, this compound has been investigated for its potential application in drug delivery systems due to its ability to form stable complexes with metal ions.
Propiedades
IUPAC Name |
(E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-3-13-22-18-11-9-17(10-12-18)20-15(2)14-19(21)16-7-5-4-6-8-16/h4-12,14,20H,3,13H2,1-2H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOXVRKITHQDNQ-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl {[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5335013.png)
![1-hydroxy-3-[(4-nitrobenzyl)oxy]-9H-xanthen-9-one](/img/structure/B5335015.png)
![(2S)-2-[(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-butanol](/img/structure/B5335020.png)
![4-({3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5335027.png)
![4-[(cycloheptylamino)methylene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5335039.png)
![1-allyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine dihydrochloride](/img/structure/B5335042.png)
![N,N-dimethyl-7-(3-methylbut-2-enoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5335043.png)
![N-[2-(4-fluorophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5335051.png)
![4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5335061.png)
![6-[(diethylamino)methyl]-N-(1H-indol-4-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5335064.png)
![7-(2,3-dimethylbenzoyl)-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5335067.png)
